环戊亚甲基苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

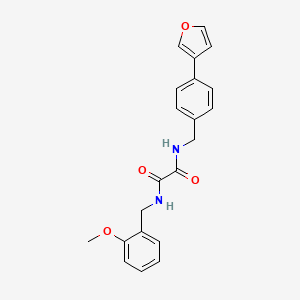

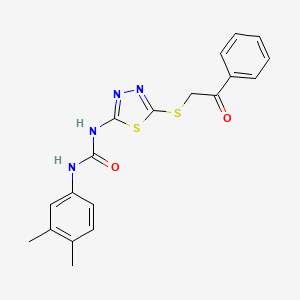

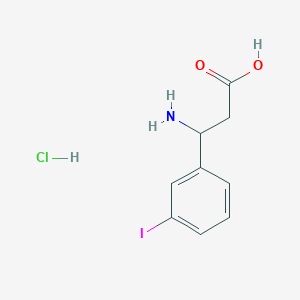

(Cyclopentylidenemethyl)benzene is a chemical compound with the molecular formula C12H14 . It is a cyclic compound where each carbon atom is arranged in a six-membered ring and is bonded to only one hydrogen atom .

Molecular Structure Analysis

The (Cyclopentylidenemethyl)benzene molecule contains a total of 27 bond(s). There are 13 non-H bond(s), 7 multiple bond(s), 1 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 five-membered ring(s), and 1 six-membered ring(s) .

科学研究应用

1. 催化与纳米颗粒研究

在纳米技术和催化领域,研究表明铂纳米颗粒的形状可以显著影响苯氢化的选择性。不同形状的纳米颗粒导致形成不同的产物,例如环己烷和环己烯。这种见解对于理解和优化涉及苯衍生物的催化反应至关重要 (Bratlie 等,2007)。

2. 电化学和电池技术

研究探索了将环己基苯用作锂离子电池的电解质添加剂。该化合物有助于过充电保护,通过聚合形成隔膜和阴极之间的屏障,从而提高电池的安全性和性能 (Xu 等,2008)。

3. 可持续化学

可持续化学的研究集中在苯部分氢化为环己烯,这是一个具有经济和技术意义的反应。一直致力于开发用于此转化的环保工艺,强调钌催化氢化的作用 (Foppa & Dupont,2015)。

4. 有机合成

在有机合成中,苯及其衍生物,包括环戊亚甲基苯,发挥着至关重要的作用。铃木等人通过对六芳基苯的程序化合成的研究,展示了其结构多样性已被用于复杂有机分子的合成中 (Suzuki 等,2015)。

5. 环境应用

环境研究调查了与硝酸盐还原相结合的厌氧苯氧化。这项研究对于了解在缺氧环境中苯的生物降解至关重要,为环境修复提供了潜在的应用 (Coates 等,2001)。

安全和危害

While specific safety and hazard information for (Cyclopentylidenemethyl)benzene is not available, benzene, a related compound, is known to be a human carcinogen leading to leukemia . Occupational benzene exposure has been associated with a range of acute and long-term adverse health effects and diseases, including cancer and hematological effects .

作用机制

Target of Action

Cyclopentylidenemethylbenzene, a derivative of benzene, primarily targets aromatic molecules . The structure of benzene allows it and its derived products to be useful in various fields such as health, laboratory synthesis, and other applications .

Mode of Action

The interaction of Cyclopentylidenemethylbenzene with its targets involves a process known as nucleophilic aromatic substitution . This process involves the addition of a nucleophile to the aromatic ring, followed by the loss of a leaving group . The compound also undergoes Diels-Alder reactions .

Biochemical Pathways

Cyclopentylidenemethylbenzene affects the biochemical pathways involved in the metabolism of benzene . The metabolism of benzene has been widely studied due to its putative role in carcinogenesis . The metabolic pathways implicated in benzene toxicity are broadly comparable across species .

Pharmacokinetics

It is known that the primary route of entry for benzene, a related compound, is via inhalation . Dermal absorption is generally considered to be poor . Systemic absorption of benzene after ingestion is likely to be high .

Result of Action

The molecular and cellular effects of Cyclopentylidenemethylbenzene’s action include oxidative stress, changes in gene expression and function, and disrupted balance among proliferation, differentiation, and apoptosis . Chronic exposure to benzene, a related compound, is known to cause aplastic anemia and increased risk of acute myelogenous leukemia in humans .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Cyclopentylidenemethylbenzene. For instance, environmental chemicals can interfere with the one-carbon and citric acid metabolism pathways, resulting in anomalous DNA-methylation status throughout the genome .

属性

IUPAC Name |

cyclopentylidenemethylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14/c1-2-6-11(7-3-1)10-12-8-4-5-9-12/h1-3,6-7,10H,4-5,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVDOIWXDCYNLJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC2=CC=CC=C2)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1s,4s)-2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate](/img/no-structure.png)

![3-[(4-chlorophenyl)methyl]-7-(4-pyrimidin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2529419.png)

![3-[(4-bromophenyl)sulfonyl]-N-(4-ethoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2529421.png)

![methyl (1R,8S,9R,Z)-bicyclo[6.1.0]non-4-ene-9-carboxylate](/img/structure/B2529423.png)

![3-[(3-Methylphenoxy)methyl]-6-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2529426.png)

![5-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylic acid](/img/structure/B2529431.png)